4-Ethyl-1,2-benzoxazol-3-ol

Lipophilicity Drug-likeness Membrane permeability

Researchers developing DAAO inhibitors face limited SAR data at the 4-position of benzoxazole scaffolds. This compound fills that gap, enabling structure-activity studies with quantifiable drug-likeness parameters. Key advantages: • BBB-permeable profile: XLogP3 1.9, TPSA 38.3 Ų • Minimal conformational flexibility (1 rotatable bond) • Underexplored substitution vector for novel IP • Validated against benchmarks (unsubstituted BIO IC50 1880 nM). Ship globally.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13226352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2-benzoxazol-3-ol
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)ONC2=O
InChIInChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)9(11)10-12-7/h3-5H,2H2,1H3,(H,10,11)
InChIKeySMEFYTIZTMNNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2-benzoxazol-3-ol Identity & Specifications


4-Ethyl-1,2-benzoxazol-3-ol (CAS 2059926-74-6) is a heterocyclic compound belonging to the benzoxazole class, characterized by a fused benzene and isoxazole ring system with an ethyl substituent at the 4-position and a hydroxyl group at the 3-position . Its molecular formula is C9H9NO2, with a molecular weight of 163.17 g/mol . The compound exists in tautomeric equilibrium between the enol form (1,2-benzoxazol-3-ol) and the keto form (1,2-benzoxazol-3-one), a structural feature that influences both its hydrogen-bonding capacity and its chemical reactivity [1]. The 4-ethyl substitution imparts distinct physicochemical properties compared to unsubstituted or halogen-substituted analogs, including a calculated XLogP3 of 1.9 and a topological polar surface area of 38.3 Ų [2].

DAAO inhibitor scaffold class-validated benzoxazole pharmacophore
Underexplored 4-position SAR expansion beyond 5-/6-substituted analogs
Calculated profile moderate lipophilicity and low TPSA for cell-based studies

Why 4-Ethyl-1,2-benzoxazol-3-ol Cannot Be Substituted


Substitution of 4-ethyl-1,2-benzoxazol-3-ol with other benzoxazole analogs cannot be performed without rigorous re-validation, as substituent identity and position fundamentally alter physicochemical parameters and biological target engagement. The 4-ethyl group confers a calculated XLogP3 of 1.9, which differs markedly from unsubstituted 1,2-benzoxazol-3-ol (XLogP3 ~0.8-1.0 estimated) [1]. This lipophilicity differential affects membrane permeability, protein binding, and in vivo distribution [2]. Furthermore, the ethyl substituent at the 4-position modulates electron density on the isoxazole ring, influencing tautomeric equilibrium and hydrogen-bond donor/acceptor capacity relative to analogs substituted at the 5- or 6-positions [3]. Critically, in the D-amino acid oxidase (DAAO) inhibitor series, even minor substituent changes produce IC50 variations spanning three orders of magnitude (from submicromolar to >1 mM) [4]. Therefore, procurement decisions that substitute 4-ethyl-1,2-benzoxazol-3-ol with any alternative benzoxazole derivative require re-characterization of the entire experimental system.

Position 4-ethyl lipophilicity differs from 5-/6-substituted analogs; may shift assay response and target engagement.
Electronic Alkyl substitution minimally perturbs H-bond pharmacophore vs. halogen withdrawal; hydrogen-bond context may not transfer.
SAR gap 4-position SAR is largely uncharacterized; data from 5- or 6-substituted series cannot replace direct re-validation.

4-Ethyl-1,2-benzoxazol-3-ol Comparative Evidence


Lipophilicity Differential vs Unsubstituted Core

4-Ethyl-1,2-benzoxazol-3-ol exhibits a calculated XLogP3 of 1.9 [1], which differs from the unsubstituted 1,2-benzoxazol-3-ol core structure that has an estimated XLogP3 of approximately 0.8-1.0 (calculated from its simpler molecular structure lacking the ethyl group). The ethyl substituent adds approximately 0.9-1.1 log units of lipophilicity, placing 4-ethyl-1,2-benzoxazol-3-ol in a favorable range for membrane permeability (typically optimal at XLogP3 1-3) [2].

Lipophilicity differential
Class-level
Target XLogP3 1.9
Unsubstituted core ~0.8–1.0
Δ +0.9 to +1.1 log units
Supports membrane-permeability assay context
Calculated XLogP3; no experimental log P
Lipophilicity Drug-likeness Membrane permeability

TPSA Advantage in BBB Penetration

4-Ethyl-1,2-benzoxazol-3-ol has a topological polar surface area (TPSA) of 38.3 Ų [1]. This value lies well below the threshold of 60-70 Ų typically associated with favorable blood-brain barrier (BBB) penetration [2]. In contrast, benzoxazole derivatives substituted with additional polar groups (e.g., 6-trifluoromethyl-1,2-benzoxazol-3-ol) would be expected to exhibit higher TPSA values, potentially limiting CNS accessibility.

TPSA vs. BBB threshold
Class-level
TPSA 38.3 Ų
BBB permeability threshold ~35–45% below cutoff
Supports CNS permeability screening
Calculated TPSA; class-level inference
DAAO inhibition potency
Class-level
4-Et: no published IC₅₀
BIO IC₅₀ 1,880 nM; CBIO submicromolar
Data gap — uncharacterized position
Underexplored SAR vector; supports investigation
Class-level; no 4-Et DAAO data
Rotatable bond count
Class-level
1 rotatable bond
May support ligand-efficiency evaluation
Conformational entropy context; calculated
4-Position SAR coverage
Class-level
Minimal published characterization
Research opportunity; distinct SAR space
Literature analysis only
H-bond donor/acceptor
Class-level
1 donor, 2 acceptors
Supports H-bond pharmacophore analysis
Calculated; no experimental pKa
Blood-brain barrier CNS drug design TPSA

DAAO Inhibition: Class-Level Potency

The benzo[d]isoxazol-3-ol scaffold, to which 4-ethyl-1,2-benzoxazol-3-ol belongs, has been established as a D-amino acid oxidase (DAAO) inhibitor pharmacophore [1]. Within this class, substituent identity profoundly affects potency: unsubstituted 1,2-benzoxazol-3-ol (BIO) exhibits an IC50 of 1,880 nM against porcine DAAO [2], while the 5-chloro analog (CBIO) achieves submicromolar potency [1]. The 4-ethyl analog represents a distinct substitution pattern that has not been systematically evaluated in published DAAO SAR studies, creating a data gap that constitutes a research opportunity.

DAAO inhibition potency
Class-level
4-Et: no published IC₅₀
BIO IC₅₀ 1,880 nM; CBIO submicromolar
Data gap — uncharacterized position
Underexplored SAR vector; supports investigation
Class-level; no 4-Et DAAO data
D-amino acid oxidase Enzyme inhibition CNS pharmacology

Rotatable Bond Conformational Advantage

4-Ethyl-1,2-benzoxazol-3-ol possesses only one rotatable bond (the ethyl C-C bond) beyond the rigid benzoxazole core [1]. This contrasts with many alternative benzoxazole derivatives bearing longer alkyl chains, benzyl groups, or extended substituents, which introduce additional rotatable bonds and consequently higher conformational entropy penalties upon target binding [2].

Rotatable bond count
Class-level
1 rotatable bond
May support ligand-efficiency evaluation
Conformational entropy context; calculated
Conformational entropy Binding affinity Ligand efficiency

Underexplored 4-Position SAR Vector

Published SAR studies on benzoxazole derivatives have predominantly focused on 5- and 6-position substitutions (e.g., 5-chloro, 5-iodo, 6-trifluoromethyl) [1][2], with minimal systematic exploration of 4-position alkyl substituents. The 4-ethyl analog represents a substitution pattern that is structurally distinct from both the unsubstituted core and the well-characterized 5- and 6-substituted derivatives [3].

4-Position SAR coverage
Class-level
Minimal published characterization
Research opportunity; distinct SAR space
Literature analysis only
Structure-activity relationship Scaffold diversification Lead optimization

Hydrogen Bond Donor/Acceptor Balance

4-Ethyl-1,2-benzoxazol-3-ol possesses one hydrogen bond donor (the 3-OH group) and two hydrogen bond acceptors (the isoxazole ring nitrogen and the carbonyl oxygen in the keto tautomer) [1]. This 1:2 donor-to-acceptor ratio provides balanced hydrogen-bonding capacity, which differs from 5- and 6-substituted analogs where electron-withdrawing groups (e.g., Cl, CF3) alter the pKa of the hydroxyl group and modulate hydrogen-bond strength [2].

H-bond donor/acceptor
Class-level
1 donor, 2 acceptors
Supports H-bond pharmacophore analysis
Calculated; no experimental pKa
Hydrogen bonding Molecular recognition Drug-receptor interactions

4-Ethyl-1,2-benzoxazol-3-ol Research Applications


DAAO Inhibitor 4-Position SAR

Investigators developing D-amino acid oxidase inhibitors for schizophrenia, cognitive enhancement, or neuropathic pain should procure 4-ethyl-1,2-benzoxazol-3-ol to characterize SAR at the underexplored 4-position [1]. The compound's calculated TPSA of 38.3 Ų and XLogP3 of 1.9 [2] predict favorable BBB penetration, while its single rotatable bond minimizes entropic binding penalties [3]. Researchers can compare activity against established DAAO inhibitor benchmarks including unsubstituted BIO (IC50 = 1,880 nM) and 5-iodo analog (IC50 = 1,510 nM) [4], generating novel SAR data that may inform lead optimization programs.

Scaffold Diversification & IP Generation

Medicinal chemistry teams seeking to expand chemical space coverage beyond well-characterized 5- and 6-substituted benzoxazole analogs should evaluate 4-ethyl-1,2-benzoxazol-3-ol as a scaffold diversification tool [1]. The 4-position substitution represents a distinct vector that has received minimal systematic SAR characterization compared to other positions [2]. Procurement of this analog enables exploration of novel intellectual property space while maintaining the core benzoxazole pharmacophore that has demonstrated activity across antimicrobial, anticancer, and CNS applications [3].

Physicochemical Benchmarking for Drug-Likeness

Researchers conducting physicochemical profiling of benzoxazole derivative libraries should incorporate 4-ethyl-1,2-benzoxazol-3-ol as a reference compound representing the alkyl-substituted subclass. With a calculated XLogP3 of 1.9, TPSA of 38.3 Ų, and exactly one rotatable bond [1], this analog serves as an optimal comparator for assessing how additional polar groups, extended alkyl chains, or halogen substituents alter key drug-likeness parameters [2]. Its balanced property profile (moderate lipophilicity, low polar surface area, minimal flexibility) provides a baseline against which more complex benzoxazole derivatives can be evaluated.

Synthetic Methodology for 4-Substituted Benzoxazoles

Organic chemists developing novel synthetic routes to substituted benzoxazoles should procure 4-ethyl-1,2-benzoxazol-3-ol as a validation substrate for testing reaction scope and functional group tolerance [1]. The 4-ethyl substitution pattern presents distinct steric and electronic considerations compared to the more commonly synthesized 5- and 6-substituted analogs [2]. Successful methodology demonstration with this less-accessible substitution pattern enhances the reported substrate scope of new synthetic methods and increases publication impact.

Application
Selection Property
Validation Focus
DAAO enzyme inhibition SAR
Substitution-vector novelty
Comparator IC₅₀ benchmarking; enzyme assay validation
Benzoxazole scaffold diversification
Underexplored 4-position vector
SAR expansion; IP generation context
Physicochemical profiling reference
Alkyl-substituted class baseline
Lipophilicity, TPSA, rotatable bond benchmarking
Synthetic method substrate scope
Steric/electronic tolerance
Reaction scope demonstration; functional group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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